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This technical guide provides an in-depth overview of the expression of DNA Cross-Link Repair

1B (DCLRE1B) in various cancer cell lines. DCLRE1B, also known as Apollo, is a 5'-to-3'

exonuclease critical in DNA interstrand crosslink repair and telomere maintenance.[1][2]

Emerging evidence indicates its significant role in cancer progression, prognosis, and response

to immunotherapy, making it a protein of high interest in oncology research and drug

development.[2][3]

Quantitative Expression of DCLRE1B in Cancer Cell
Lines
The expression of DCLRE1B varies considerably across different cancer types and cell lines.

Pan-cancer analyses have revealed a general upregulation of DCLRE1B in numerous solid

tumors.[2] The following table summarizes the mRNA expression levels of DCLRE1B in a panel

of human cancer cell lines, with data sourced from the Cancer Cell Line Encyclopedia (CCLE)

project.[3][4] Expression values are provided as log2(TPM + 1), where TPM is Transcripts Per

Million.
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Cell Line Cancer Type
DCLRE1B mRNA
Expression (log2(TPM + 1))

U-2 OS Bone Cancer High

RH-30 Rhabdomyosarcoma High

SW1990 Pancreatic Cancer High

PANC-1 Pancreatic Cancer High

BxPc-3 Pancreatic Cancer High

A549 Lung Cancer Moderate

MCF7 Breast Cancer Moderate

PC-3 Prostate Cancer Moderate

HeLa Cervical Cancer Moderate

K-562 Leukemia Low

RPMI-8226 Multiple Myeloma Low

Note: This table presents a selection of cell lines for illustrative purposes. For a comprehensive

dataset, direct interrogation of the CCLE database is recommended. The qualitative expression

levels (High, Moderate, Low) are relative to the observed range across all cell lines in the

database.

Signaling Pathways Involving DCLRE1B
Current research implicates DCLRE1B in key oncogenic signaling pathways. Understanding

these connections is vital for elucidating its mechanism of action and identifying potential

therapeutic targets.

DCLRE1B and the JAK-STAT Signaling Pathway
Gene set enrichment analysis and subsequent validation have shown that DCLRE1B may

participate in the Janus kinase/signal transducer and activator of transcription (JAK-STAT)

signaling pathway.[2] This pathway is a primary route for transmitting signals from extracellular

cytokines and growth factors to the nucleus, where it modulates the expression of genes
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involved in immunity, cell proliferation, and differentiation.[5][6] The upregulation of DCLRE1B

has been shown to activate the JAK-STAT pathway in cancer cells.[7]

Extracellular Space

Cell Membrane

Cytoplasm Nucleus

Cytokine Receptor
Binds

JAK

Activates

STAT
Phosphorylates

STAT Dimer STAT Dimer
Translocates

DCLRE1B

Potentiates
Activation Target Gene

Expression

Promotes

Click to download full resolution via product page

DCLRE1B's potential influence on the JAK-STAT signaling cascade.

Regulation of DCLRE1B by METTL3-mediated m6A
Modification
Recent studies have uncovered a post-transcriptional regulatory mechanism for DCLRE1B

involving N6-methyladenosine (m6A) RNA modification.[2] The m6A methyltransferase

METTL3 has been shown to mediate the m6A modification of DCLRE1B mRNA.[7] This

modification appears to stabilize the DCLRE1B transcript, leading to its upregulation.[7] This

regulatory axis is a novel area of investigation in DCLRE1B's role in cancer.
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Post-transcriptional regulation of DCLRE1B by METTL3.

Experimental Protocols
Accurate and reproducible measurement of DCLRE1B expression is fundamental to its study.

Below are detailed protocols for quantifying DCLRE1B at the protein and mRNA levels.

Western Blotting for DCLRE1B Protein Expression
This protocol outlines the immunodetection of DCLRE1B protein in cancer cell line lysates.

1. Cell Lysis and Protein Quantification: a. Culture cancer cell lines to 70-80% confluency. b.

Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline

(PBS). c. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase

inhibitors) to the dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge

tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15
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minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the

protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing 20-30 µg of protein

with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load samples onto a 4-

12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder. c. Perform

electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated

proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 3% Bovine Serum

Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room

temperature. b. Incubate the membrane with a primary antibody against DCLRE1B (e.g., rabbit

polyclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the

membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking

buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each

with TBST.

4. Detection: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the

membrane. b. Capture the chemiluminescent signal using a digital imager. c. Analyze band

intensities using appropriate software, normalizing to a loading control such as β-actin or

GAPDH.
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Workflow for Western Blot analysis of DCLRE1B.

Quantitative Real-Time PCR (qRT-PCR) for DCLRE1B
mRNA Expression
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This protocol details the measurement of DCLRE1B mRNA levels.

1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from cancer cell lines using a

column-based kit or TRIzol reagent according to the manufacturer's instructions. b. Assess

RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize first-

strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with

oligo(dT) or random hexamer primers.

2. qRT-PCR Reaction Setup: a. Prepare a master mix containing SYBR Green or a probe-

based master mix, forward and reverse primers for DCLRE1B, and nuclease-free water. b.

Commercially available, pre-designed qPCR primer pairs for human DCLRE1B are

recommended for optimal performance (e.g., from OriGene Technologies).[1] c. Also prepare a

master mix for a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Aliquot the

master mix into qRT-PCR plate wells. e. Add diluted cDNA to the appropriate wells. Include no-

template controls for each primer set.

3. Thermal Cycling and Data Analysis: a. Perform the qRT-PCR reaction in a real-time PCR

instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40

cycles of denaturation at 95°C and annealing/extension at 60°C). b. Generate a melt curve at

the end of the run to verify the specificity of the amplified product (for SYBR Green-based

assays). c. Determine the cycle threshold (Ct) values for DCLRE1B and the housekeeping

gene in each sample. d. Calculate the relative expression of DCLRE1B using the ΔΔCt

method.
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Workflow for qRT-PCR analysis of DCLRE1B mRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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